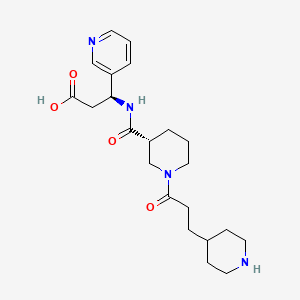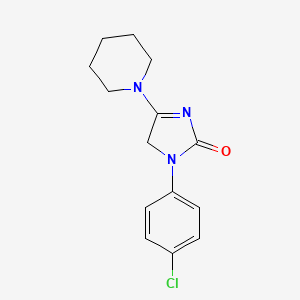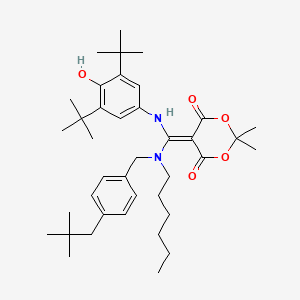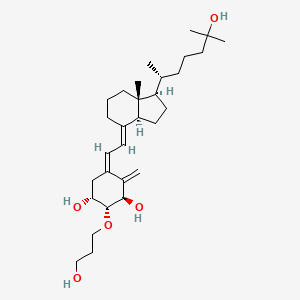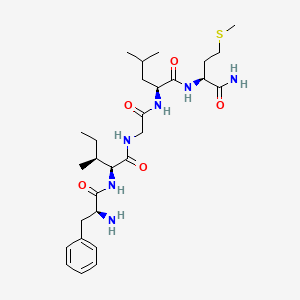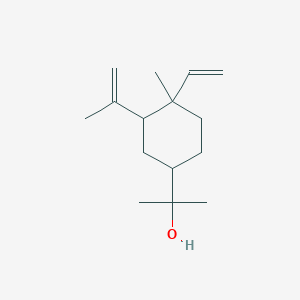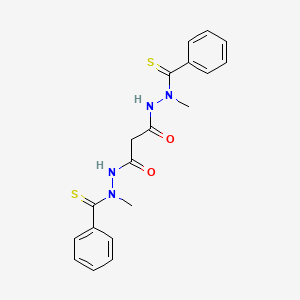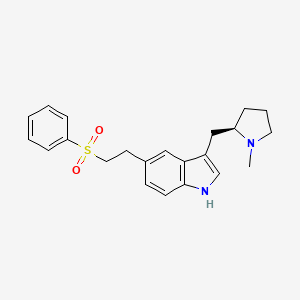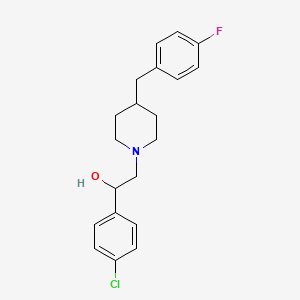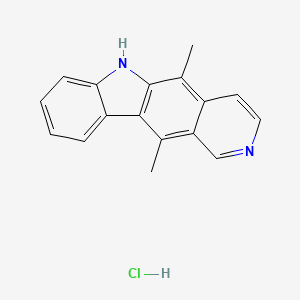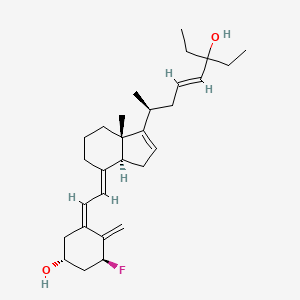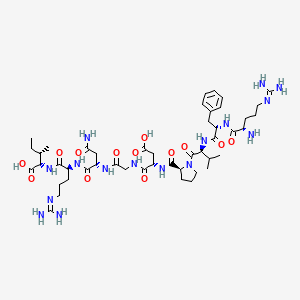![molecular formula C18H16N2O6 B1671242 5-甲氧基-1,2-二甲基-3-[(4-硝基苯氧基)甲基]吲哚-4,7-二酮 CAS No. 192820-78-3](/img/structure/B1671242.png)
5-甲氧基-1,2-二甲基-3-[(4-硝基苯氧基)甲基]吲哚-4,7-二酮
描述
ES-936 是一种强效且特异性的 NAD(P)H:醌氧化还原酶 1 (NQO1) 抑制剂。 这种酶通常被认为是一种解毒酶,能够直接将醌类还原为氢醌类,从而阻止氧化还原循环产生的活性氧的形成 。 ES-936 在癌症研究中显示出巨大的潜力,因为它能够在非常低的浓度下有效地抑制 NQO1 .
科学研究应用
ES-936 具有多种科学研究应用,特别是在化学、生物学、医学和工业领域:
作用机制
ES-936 通过抑制酶 NAD(P)H:醌氧化还原酶 1 (NQO1) 来发挥其作用。该机制涉及 NQO1 还原 ES-936 生成相应的氢醌。 然后,这种氢醌可以参与氧化还原循环,产生可诱导癌细胞细胞毒性作用的活性氧 。 所涉及的分子靶点和途径包括 NQO1 酶及其相关的氧化还原循环途径 .
生化分析
Biochemical Properties
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione interacts with the enzyme NQO1 . This interaction is mechanism-based, meaning it requires the presence of a pyridine nucleotide cofactor for metabolic activation .
Cellular Effects
In human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, which contain high levels of NQO1 activity and protein, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione treatment inhibited NQO1 activity by more than 98% . This treatment also induced growth inhibition in these cells .
Molecular Mechanism
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione exerts its effects at the molecular level by inhibiting NQO1 . This inhibition is mechanism-based, requiring metabolic activation . The compound does not increase intracellular superoxide production or oxygen consumption .
Temporal Effects in Laboratory Settings
Over time, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione has been observed to inhibit the growth of MIA PaCa-2 cells in a dose-dependent manner . This suggests that the compound has long-term effects on cellular function.
Dosage Effects in Animal Models
In mice carrying MIA PaCa-2 xenograft tumors, treatment with 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione resulted in a significant difference in growth rates compared to control tumors . This indicates that the effects of the compound vary with dosage.
Metabolic Pathways
5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione is involved in the NQO1 metabolic pathway . It interacts with NQO1, an enzyme that is highly expressed in pancreatic cancers .
准备方法
ES-936 的合成涉及多个步骤,从核心吲哚结构的制备开始。合成路线通常包括以下步骤:
吲哚核的形成: 这涉及在特定条件下使适当的起始物质反应以形成吲哚核。
吲哚核的功能化:
最终修饰:
化学反应分析
ES-936 会经历多种类型的化学反应,包括:
这些反应中常用的试剂和条件包括用于还原反应的还原剂,如 NAD(P)H,以及用于氧化反应的氧化剂。 这些反应形成的主要产物包括 ES-936 的氢醌形式和其他相关化合物 .
相似化合物的比较
ES-936 在其作为 NQO1 抑制剂的高特异性和效力方面是独一无二的。类似的化合物包括:
属性
IUPAC Name |
5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLWSLZYYZHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172879 | |
| Record name | ES-936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192820-78-3 | |
| Record name | ES-936 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ES-936 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ES-936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192820-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ES-936 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)?
A1: ES936 functions as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] It requires metabolic activation by NQO1 in the presence of a pyridine nucleotide cofactor, leading to the formation of a reactive iminium species. [] This reactive species then covalently binds to specific amino acid residues (His162, Tyr127, or Tyr129) within the active site of NQO1, permanently inactivating the enzyme. []
Q2: How does ES936's interaction with NQO1 translate into anti-cancer activity?
A2: While initial studies suggested that ES936's anti-cancer activity was linked to increased intracellular superoxide levels due to NQO1 inhibition, later research revealed alternative mechanisms. [, ] ES936 demonstrated potent cytotoxicity against various pancreatic cancer cell lines, inducing caspase-dependent apoptosis without elevating oxidative stress. [] Further investigations identified thioredoxin reductase (TrxR) as a potential target for ES936. [] The compound acts as a potent TrxR inhibitor in both pancreatic cancer cells and cell-free systems. []
Q3: How does ES936 inhibit thioredoxin reductase?
A3: ES936's inhibition of TrxR follows a multi-step process. It undergoes metabolic reduction, loses its nitrophenol leaving group, and generates a reactive electrophile. [] This electrophile then alkylates the selenocysteine residue present in TrxR's active site, effectively inhibiting its activity. []
Q4: What structural features of ES936 are crucial for its inhibitory activity against NQO1?
A4: Research suggests that the 4-nitrophenoxy substituent at the (indol-3-yl)methyl position of ES936 is essential for its mechanism-based inhibition of NQO1. [] Modifications to this substituent, such as replacing it with hydroxy or phenoxy groups, significantly reduce inhibitory potency due to impaired elimination of the leaving group. [] Additionally, molecular docking simulations demonstrate that ES936's structure allows for favorable π-ring stacking interactions with the FADH2 cofactor within the NQO1 active site, contributing to its inhibitory activity. []
Q5: Has the efficacy of ES936 been evaluated in in vivo models of cancer?
A5: Yes, ES936 has shown promising anti-tumor activity in vivo. In a mouse xenograft model using the MIA PaCa-2 human pancreatic cancer cell line, ES936 treatment significantly reduced tumor growth compared to controls. [] Additionally, lead indolequinones, structurally similar to ES936, demonstrated high efficacy and low toxicity in a MIA PaCa-2 xenograft model. []
Q6: Does NQO1 play a role in the efficacy of other anti-cancer agents?
A6: Yes, NQO1 has been shown to be involved in the bioactivation of certain anti-cancer agents. One example is 17-(allylamino)-17-demethoxygeldanamycin (17AAG), a heat shock protein 90 (Hsp90) inhibitor. [, , ] NQO1 metabolizes 17AAG into its hydroquinone form (17AAGH2), which exhibits significantly higher Hsp90 inhibitory activity. [, , ] This bioactivation leads to greater potency and increased sensitivity of NQO1-expressing cancer cells to 17AAG. [, , ]
Q7: What is the significance of the discovery that ES936 inhibits TrxR?
A7: The identification of TrxR as a potential target for ES936 is significant because TrxR plays a crucial role in maintaining cellular redox balance and protecting cancer cells from oxidative stress. [] Targeting TrxR has emerged as a promising strategy in cancer therapy, and ES936's ability to inhibit this enzyme opens up new avenues for developing novel anti-cancer therapeutics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


